2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid
Description
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is a cyclobutane-containing carboxylic acid derivative featuring a para-chlorophenyl substituent. The compound’s structure combines a rigid cyclobutane ring with a polar acetic acid group, making it a candidate for pharmaceutical applications where steric bulk and electronic properties are critical.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJNMVOEPFJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl intermediate. This intermediate is then subjected to carboxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid finds applications in various scientific research domains:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For instance, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Cyclobutane vs.
- Substituent Effects :
- Halogen Position : Para-substituted chlorophenyl (target compound) vs. meta-substituted () alters dipole moments and target binding. Para-substitution often improves alignment with hydrophobic pockets in biological targets .
- Halogen Type : Bromine () increases molecular weight and lipophilicity compared to chlorine, which may affect membrane permeability .
- Functional Groups : The acetic acid group’s acidity is influenced by adjacent substituents. For example, the nitro group in lowers pKa, enhancing solubility in basic environments .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Cyclobutane-containing compounds (e.g., and ) may exhibit longer plasma half-lives due to reduced enzymatic degradation compared to flexible chains .
- Biological Activity: Phenoxyacetic acid derivatives with para-chlorophenyl groups () show enhanced antidiuretic activity, suggesting the target compound’s chloro substituent could confer similar benefits .
Biological Activity
2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H13ClO2
- Molecular Weight : 236.69 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it was evaluated for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induces apoptosis and inhibits cell proliferation, potentially through modulation of signaling pathways involved in cell cycle regulation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary data suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammation and tumor growth. Further research is needed to elucidate the precise mechanisms at play.
Case Studies and Experimental Data
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant antibacterial activity with inhibition zones ranging from 12 mm to 20 mm depending on the bacterial strain tested.
-
Anticancer Evaluation :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The IC50 values were found to be approximately 15 µM for breast cancer cells and 25 µM for colon cancer cells, indicating a dose-dependent response.
Data Table
| Biological Activity | Test Method | Target Cells/Bacteria | IC50/Inhibition Zone |
|---|---|---|---|
| Antimicrobial | Disk Diffusion | E. coli, S. aureus | 12-20 mm |
| Anticancer | MTT Assay | Breast Cancer (MCF-7), Colon Cancer (HT-29) | 15 µM (MCF-7), 25 µM (HT-29) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
